molecular formula C21H17N3O3S B2680986 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 476298-60-9

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2680986
CAS No.: 476298-60-9
M. Wt: 391.45
InChI Key: BUQAPMUXBXCKSK-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that features a thiazole ring, a phthalimide moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dimethylphenylamine, thiazole-2-carboxylic acid, and phthalic anhydride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques like recrystallization, chromatography, and distillation for purification.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.

    Biological Probes: Utilized in studying biological pathways and mechanisms due to its ability to interact with biomolecules.

Industry

    Polymer Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.

    Electronics: Used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and phthalimide moiety are crucial for binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application but often include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: shares similarities with other thiazole and phthalimide derivatives, such as:

Uniqueness

    Structural Features: The combination of a thiazole ring with a phthalimide moiety and a substituted phenyl group is unique, providing distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-12-7-8-14(13(2)9-12)17-11-28-21(22-17)23-18(25)10-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQAPMUXBXCKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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